Trifluoperazine Hydrochloride

説明

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1959 and has 3 approved indications. This drug has a black box warning from the FDA.

Trifluoperazine is only found in individuals that have used or taken this drug. It is a phenothiazine with actions similar to chlorpromazine. It is used as an antipsychotic and an antiemetic. [PubChem]Trifluoperazine blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain; depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis.

See also: Trifluoperazine (has active moiety).

特性

IUPAC Name |

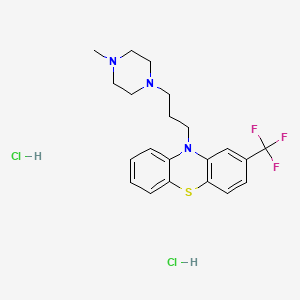

10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N3S.2ClH/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24;;/h2-3,5-8,15H,4,9-14H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDAOUXDMHXPDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2F3N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045085 |

Source

|

| Record name | Trifluoperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440-17-5 |

Source

|

| Record name | Trifluoperazine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000440175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10H-Phenothiazine, 10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUOPERAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P1Y2SNF5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trifluoperazine Hydrochloride mechanism of action in neurons

An In-depth Technical Guide to the Neuronal Mechanism of Action of Trifluoperazine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction: Unraveling a Classic Antipsychotic

Trifluoperazine (TFP), a member of the phenothiazine class, represents a cornerstone in the history of psychopharmacology. First approved for medical use in 1959, it became a widely utilized "typical" or first-generation antipsychotic for the management of schizophrenia and other psychotic disorders.[1][2] While newer agents have since been developed, a deep understanding of TFP's mechanism of action remains fundamentally important for researchers in neuropharmacology and drug development. Its complex interplay with multiple neuronal systems provides a valuable model for the intricate nature of psychotropic drug action.

This guide moves beyond a surface-level description to provide an in-depth, technically-focused exploration of the molecular and cellular mechanisms by which this compound exerts its effects on neurons. We will dissect its primary interactions, explore its secondary targets that contribute to its broad pharmacological profile, and discuss emerging research that continues to refine our understanding of this multifaceted compound.

Part 1: The Cornerstone of Antipsychotic Efficacy: Dopamine D2 Receptor Antagonism

The principal therapeutic action of trifluoperazine in treating psychosis is unequivocally linked to its potent antagonism of dopamine receptors, specifically the D2 subtype.[3][4] In conditions like schizophrenia, the prevailing hypothesis points to a hyperactive dopaminergic system, particularly in the brain's mesolimbic pathway.[3][5] This overactivity is thought to underlie the "positive" symptoms of the disorder, such as hallucinations and delusions.[3][6]

Trifluoperazine acts as a competitive antagonist at these postsynaptic D2 receptors.[7][8] By occupying the receptor's binding site, it prevents the endogenous ligand, dopamine, from activating the receptor. This blockade effectively dampens the excessive dopaminergic neurotransmission, leading to an alleviation of psychotic symptoms.[3][5] TFP also exhibits affinity for D1 receptors, contributing to its overall antidopaminergic profile.[1][9]

Dopamine D2 Receptor Signaling Cascade Interruption

The D2 receptor is a G-protein coupled receptor (GPCR) that typically couples to the Gi/o alpha subunit. Upon activation by dopamine, this initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP). By blocking this receptor, trifluoperazine prevents this signaling cascade, thereby modulating downstream effectors like Protein Kinase A (PKA) and influencing neuronal excitability.

References

- 1. Trifluoperazine - Wikipedia [en.wikipedia.org]

- 2. Trifluoperazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Articles [globalrx.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. Trifluoperazine versus placebo for schizophrenia | Cochrane [cochrane.org]

- 7. Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C21H26Cl2F3N3S | CID 66064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Trifluoperazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Trifluoperazine Hydrochloride: Mechanism and Characterization as a Dopamine D1 and D2 Receptor Antagonist

Abstract

Trifluoperazine (TFP) is a prototypical phenothiazine-class typical antipsychotic agent with a long history in the management of psychotic disorders.[1][2] Its therapeutic efficacy is primarily attributed to its potent antagonism of central dopamine receptors. This technical guide provides an in-depth exploration of Trifluoperazine Hydrochloride's mechanism of action, with a specific focus on its interaction with Dopamine D1 and D2 receptors. We will dissect its binding affinity profile, the resultant downstream signaling consequences, and provide detailed, field-proven experimental protocols for its characterization. This document is intended for researchers, neuropharmacologists, and drug development professionals seeking a comprehensive understanding and practical framework for studying Trifluoperazine and other dopamine receptor antagonists.

Introduction: A Legacy Compound in Neuropharmacology

First approved for medical use in the United States in 1959, Trifluoperazine, often recognized by its former brand name Stelazine, became a cornerstone in the treatment of schizophrenia.[3][4] As a first-generation, or "typical," antipsychotic, its development was pivotal in establishing the "dopamine hypothesis" of schizophrenia, which posits that hyperactivity of dopaminergic pathways contributes to psychotic symptoms.[5][6][7] While newer atypical antipsychotics with different side-effect profiles are now more common, TFP remains a valuable tool in both clinical settings and preclinical research due to its well-characterized and potent dopamine receptor blockade.[1][2] Beyond its antipsychotic and anxiolytic indications, TFP is also known to be a potent inhibitor of calmodulin, a key calcium-binding messenger protein, which contributes to its complex pharmacological profile and opens avenues for investigating other potential therapeutic uses.[4][8][9][10]

Chemical and Physical Properties

Understanding the fundamental properties of this compound is essential for its proper handling and use in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride | [8][11] |

| Molecular Formula | C₂₁H₂₆Cl₂F₃N₃S | [8][11] |

| Molecular Weight | 480.4 g/mol | [8] |

| Parent Compound | Trifluoperazine (M.W. 407.50 g/mol ) | [3][12] |

| Appearance | Cream-colored, fine crystalline powder | [13] |

Core Mechanism: Antagonism of Dopamine D1 and D2 Receptors

The primary mechanism underlying TFP's antipsychotic effect is its ability to bind to and block postsynaptic dopamine receptors in the brain, particularly within the mesolimbic and mesocortical pathways.[8][14] By acting as an antagonist, TFP prevents the endogenous neurotransmitter dopamine from binding to and activating these receptors, thereby reducing excessive dopaminergic signaling that is thought to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][5][15]

Receptor Binding Affinity Profile

Trifluoperazine is not perfectly selective and interacts with a range of neurotransmitter receptors. However, its highest affinity is for the dopamine D2 receptor, a hallmark of typical antipsychotics.[5][6][16] The binding affinity of a compound is quantified by its inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the native ligand. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki) in nM | Reference |

| Dopamine D2 | 1.1 - 2.63 | [17] |

| Dopamine D1 | Binds, but with lower affinity than D2 | [3] |

| Serotonin 5-HT2A | 24 | [17] |

| Histamine H1 | 17.5 | [3] |

Note: The precise Ki for the D1 receptor is less consistently reported but is acknowledged to be weaker than for the D2 receptor.

Downstream Signaling Consequences

Dopamine receptors are G-protein coupled receptors (GPCRs) that modulate the activity of the enzyme adenylyl cyclase, which synthesizes the second messenger cyclic adenosine monophosphate (cAMP).

-

D1-like receptors (D1 and D5) are coupled to a stimulatory G-protein (Gs). When activated by dopamine, they increase adenylyl cyclase activity, leading to a rise in intracellular cAMP levels.[18]

-

D2-like receptors (D2, D3, and D4) are coupled to an inhibitory G-protein (Gi). Their activation by dopamine inhibits adenylyl cyclase, causing a decrease in intracellular cAMP.[19]

Trifluoperazine, by blocking both D1 and D2 receptors, prevents these dopamine-mediated changes in cAMP levels. This dual antagonism forms the basis of its functional activity and can be precisely measured in vitro.

Experimental Characterization: Protocols & Workflows

To empirically determine the affinity and functional potency of Trifluoperazine, specific in vitro assays are required. The following protocols represent industry-standard methods for characterizing dopamine receptor antagonists.

Radioligand Binding Assay: Quantifying Receptor Affinity (Ki)

This assay directly measures the ability of a test compound (TFP) to displace a radioactive ligand ('radioligand') that is known to bind with high affinity to the receptor of interest. The result is an IC50 value (the concentration of TFP that displaces 50% of the radioligand), which can then be converted to a Ki value.

Objective: To determine the Ki of Trifluoperazine at the human Dopamine D2 receptor.

Materials:

-

Receptor Source: Membrane preparations from a cell line stably expressing the human D2 receptor (e.g., HEK293 or CHO cells).[20]

-

Radioligand: [³H]Spiperone or a similar D2-selective radioligand.[21][22]

-

Non-Specific Determinant: 10 µM (+)-Butaclamol or Haloperidol.[21]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[20][21]

-

Test Compound: this compound, serially diluted in Assay Buffer.

-

Hardware: 96-well plates, glass fiber filters (GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI), filtration apparatus (cell harvester), scintillation vials, scintillation counter.[21]

Procedure:

-

Preparation: On the day of the assay, thaw the receptor membrane preparation on ice and resuspend in ice-cold Assay Buffer to a predetermined optimal protein concentration.

-

Plate Setup: In a 96-well plate, add the following components in triplicate to a final volume of 250 µL:

-

Total Binding Wells: 150 µL membranes + 50 µL Assay Buffer + 50 µL radioligand.

-

Non-Specific Binding (NSB) Wells: 150 µL membranes + 50 µL Non-Specific Determinant + 50 µL radioligand.

-

Competition Wells: 150 µL membranes + 50 µL of a Trifluoperazine dilution + 50 µL radioligand.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[23]

-

Filtration: Terminate the reaction by rapidly filtering the contents of each well through the PEI-treated glass fiber filter mat using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).[20]

-

Washing: Wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to minimize non-specific signal.[21]

-

Counting: Place the dried filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

-

For each TFP concentration, calculate the percent inhibition of specific binding.

-

Plot percent inhibition versus the log concentration of TFP and fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[24]

-

cAMP Functional Assay: Measuring Receptor Antagonism

This assay measures the functional consequence of receptor engagement by quantifying changes in intracellular cAMP levels. It confirms that the binding of TFP translates into a functional blockade of the receptor's signaling cascade.

Objective: To determine the functional potency (IC50) of Trifluoperazine in blocking agonist-induced signaling at D1 and D2 receptors.

Materials:

-

Cell Lines: HEK293 cells stably expressing either the human D1 or D2 receptor.

-

Agonists: A selective D1 agonist (e.g., SKF-38393) and a selective D2 agonist (e.g., Quinpirole).

-

Stimulant: Forskolin (used to directly activate adenylyl cyclase in the D2 assay).[19]

-

Assay Kit: A commercial cAMP detection kit (e.g., HTRF, GloSensor™, AlphaScreen).[25]

-

Hardware: White, opaque 384-well or 96-well plates, plate reader capable of luminescence or fluorescence detection.

Procedure for D2 (Gi-coupled) Receptor Antagonism:

-

Cell Plating: Seed D2-expressing cells into a white, opaque assay plate and incubate overnight.[19]

-

Compound Addition: Remove culture medium. Add assay buffer containing serial dilutions of Trifluoperazine to the appropriate wells. Also include "agonist control" wells (no TFP) and "basal" wells (no TFP, no agonist).

-

Pre-incubation: Incubate the plate for 10-20 minutes at room temperature to allow TFP to bind to the receptors.

-

Agonist Addition: Add the D2 agonist (e.g., Quinpirole) at a pre-determined EC₈₀ concentration (a concentration that gives 80% of its maximal inhibitory effect) to all wells except the "basal" wells.

-

Forskolin Stimulation: Add Forskolin to ALL wells to stimulate adenylyl cyclase and produce a robust cAMP signal. The D2 agonist will inhibit this signal, and TFP will block that inhibition.[19]

-

Incubation: Incubate for 15-30 minutes at room temperature.

-

Detection: Add the cAMP detection reagents according to the manufacturer's protocol (this step typically includes cell lysis) and incubate for the recommended time (e.g., 60 minutes).

-

Data Acquisition: Read the plate using a luminometer or HTRF-compatible plate reader.

-

Data Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot the cAMP response against the log concentration of Trifluoperazine. The data will show that as TFP concentration increases, it blocks the inhibitory effect of the D2 agonist, causing the cAMP level to return towards the forskolin-only control level. Fit the curve to determine the IC50 of functional antagonism.

The procedure for the D1 (Gs-coupled) receptor is similar but simpler: after pre-incubation with TFP, cells are stimulated with a D1 agonist (no Forskolin is needed). TFP will inhibit the agonist's ability to increase cAMP.

In Vivo and Clinical Relevance

The in vitro antagonism of D1 and D2 receptors translates directly to Trifluoperazine's in vivo effects. Positron Emission Tomography (PET) studies in humans have shown that clinical antipsychotic efficacy is achieved when 60-80% of the D2 receptors in the striatum are occupied by the drug.[7] However, occupancy above ~78% is strongly correlated with the emergence of extrapyramidal side effects (EPS), such as parkinsonism and dystonia, which are a direct result of excessive D2 blockade in the nigrostriatal pathway.[14][24] This narrow therapeutic window highlights the critical importance of understanding the dose-occupancy relationship, which is fundamentally dictated by the drug's binding affinity (Ki).

Conclusion

This compound is a powerful pharmacological tool and a historically significant therapeutic agent whose primary mechanism of action is the potent antagonism of dopamine D1 and D2 receptors. Its high affinity for the D2 receptor is central to both its therapeutic effects in psychosis and its potential for motor side effects. By employing rigorous in vitro methodologies such as radioligand binding and cAMP functional assays, researchers can precisely quantify its receptor interaction profile. A thorough understanding of these principles and protocols is essential for the continued study of dopaminergic systems and the development of next-generation neuromodulatory therapies.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Trifluoperazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Trifluoperazine - Wikipedia [en.wikipedia.org]

- 4. Trifluoperazine: A Sprightly Old Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. jebms.org [jebms.org]

- 7. Frontiers | Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives [frontiersin.org]

- 8. This compound | C21H26Cl2F3N3S | CID 66064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Frontiers | The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]

- 10. The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trifluoperazine Dihydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Trifluoperazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How antipsychotics work—From receptors to reality - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Articles [globalrx.com]

- 17. benchchem.com [benchchem.com]

- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. Dopamine and antipsychotic drug action revisited | The British Journal of Psychiatry | Cambridge Core [cambridge.org]

- 25. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Calmodulin Inhibitory Effects of Trifluoperazine Hydrochloride

This guide provides a comprehensive technical overview of the inhibitory interaction between Trifluoperazine Hydrochloride (TFP) and Calmodulin (CaM), a critical calcium-sensing protein. It is intended for researchers, scientists, and professionals in drug development who are investigating calmodulin-mediated signaling pathways and the mechanisms of small molecule inhibitors.

Part 1: Foundational Concepts: Calmodulin and Trifluoperazine

Calmodulin: The Versatile Calcium Messenger

Calmodulin (CaM) is a highly conserved, multifunctional calcium-binding protein expressed in all eukaryotic cells.[1] It functions as a primary intracellular transducer of calcium signals, translating fluctuations in cytosolic Ca²⁺ concentration into a wide array of cellular responses.[2]

Structurally, CaM is a small, dumbbell-shaped protein of approximately 16.7 kDa, composed of 148 amino acids.[1] It features two globular domains, the N- and C-terminal domains, connected by a flexible central linker. Each domain contains two "EF-hand" motifs, which are high-affinity binding sites for calcium ions, allowing a single calmodulin molecule to bind up to four Ca²⁺ ions.[2]

The binding of calcium to calmodulin is a cooperative process that induces a profound conformational change.[3] In its calcium-free (apo-CaM) state, the protein exists in a more compact form. Upon saturation with Ca²⁺, the EF-hands undergo a rearrangement, exposing hydrophobic surfaces on each globular domain.[4] These exposed hydrophobic pockets are crucial for calmodulin's ability to recognize and bind to a multitude of target proteins, thereby modulating their activity.[4][5] Calmodulin's targets are diverse and include protein kinases (like CaMKII), phosphatases, ion channels, and transcription factors, implicating it in processes ranging from muscle contraction and neurotransmission to cell proliferation and apoptosis.[1][3]

This compound (TFP): A Phenothiazine with Diverse Actions

This compound is a phenothiazine derivative, widely recognized for its use as an antipsychotic and antiemetic agent.[6][7] Its therapeutic effects are primarily attributed to its antagonism of dopamine D1 and D2 receptors in the brain.[6][8]

Chemical Properties of this compound:

| Property | Value |

| IUPAC Name | 10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-10H-phenothiazine;dihydrochloride |

| Molecular Formula | C₂₁H₂₆Cl₂F₃N₃S |

| Molecular Weight | 480.4 g/mol [6] |

| Synthesis | Typically synthesized by reacting 2-(trifluoromethyl)-10H-phenothiazine with 1-(3-chloropropyl)-4-methylpiperazine.[9][10] |

Beyond its effects on dopamine receptors, TFP is a potent inhibitor of calmodulin.[11][12] This "off-target" effect has made TFP a valuable pharmacological tool for studying calmodulin-dependent processes and serves as a lead compound for the development of more specific calmodulin antagonists.

Part 2: The Molecular Interaction: TFP's Inhibition of Calmodulin

Mechanism of Action: A Conformational Hijacking

The inhibitory effect of Trifluoperazine on calmodulin is a direct consequence of its binding to the calcium-saturated form of the protein (Ca²⁺-CaM).[4] TFP interacts with the hydrophobic pockets that are exposed upon calcium binding.[4] This interaction induces a significant conformational change in Ca²⁺-CaM, causing the extended dumbbell-shaped protein to collapse into a more compact, globular structure.[4][13] By occupying these critical hydrophobic sites and altering the protein's conformation, TFP effectively prevents Ca²⁺-CaM from binding to and activating its downstream target enzymes and proteins.[4][14] This competitive inhibition is the cornerstone of TFP's action as a calmodulin antagonist.

Binding Sites and Stoichiometry

Structural studies, including X-ray crystallography and NMR spectroscopy, have revealed the specifics of TFP's binding to calmodulin.[15][16] TFP binds to hydrophobic clefts in both the N- and C-terminal domains of Ca²⁺-CaM.[17] The binding stoichiometry is not fixed and can vary, with complexes of 1:1, 2:1, and 4:1 (TFP:CaM) being reported.[18] The C-terminal domain appears to have a higher affinity for TFP.[19] At a 2:1 ratio, one TFP molecule binds to the C-terminal hydrophobic pocket, and the second interacts with an interdomain site.[15]

Downstream Consequences of Calmodulin Inhibition

By sequestering Ca²⁺-CaM in an inactive conformation, TFP disrupts a multitude of cellular signaling pathways. For instance, it has been shown to inhibit the activity of calmodulin-dependent enzymes such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and phosphodiesterase.[20][21] This has far-reaching physiological consequences, including the blockage of catecholamine secretion from chromaffin cells, a process that is dependent on calmodulin.[11] The ability of TFP to interfere with these fundamental cellular processes has also led to investigations into its potential as an anticancer and antiviral agent.[22][23] However, it is important to note that TFP is not entirely specific to calmodulin and can inhibit other enzymes, such as certain ATPases, at higher concentrations.[12]

Part 3: Experimental Analysis of the TFP-Calmodulin Interaction

A multi-faceted approach is required to fully characterize the inhibitory effects of TFP on calmodulin. The following section details the key experimental protocols and data interpretation strategies.

Visualizing the Calmodulin Signaling Pathway and its Inhibition by TFP

The following diagram illustrates the central role of calmodulin in cellular signaling and how TFP intervenes.

Caption: Calmodulin signaling pathway and TFP inhibition.

Experimental Workflow for Characterizing TFP as a Calmodulin Inhibitor

The following workflow outlines a typical experimental pipeline for investigating the inhibitory properties of a compound like TFP on calmodulin.

Caption: Workflow for characterizing TFP's inhibition of Calmodulin.

Detailed Experimental Protocols

A prerequisite for in vitro assays is a highly pure calmodulin sample. A common method involves hydrophobic interaction chromatography.

Protocol: Calmodulin Purification using Phenyl Sepharose Chromatography

-

Lysis: Resuspend E. coli cells overexpressing calmodulin in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM EGTA, 1 mM EDTA, 1 mM DTT, 0.1 mM PMSF) and lyse by sonication.[17]

-

Clarification: Centrifuge the lysate at high speed (e.g., 12,500 x g for 20 minutes) to pellet cellular debris.[17]

-

Binding: Apply the clarified lysate to a Phenyl Sepharose column equilibrated with lysis buffer.[17]

-

Washing: Wash the column extensively with a wash buffer containing Ca²⁺ (e.g., 25 mM Tris-HCl pH 7.4, 2 mM CaCl₂, 0.1 mM EDTA, 0.5 mM DTT) to remove unbound proteins.[17] A high salt wash (e.g., with 1 M NaCl) can be included to remove non-specifically bound proteins.[17]

-

Elution: Elute the bound calmodulin using a buffer containing a calcium chelator like EGTA (e.g., 10 mM Tris-HCl pH 7.5, 2 mM EGTA), which will cause a conformational change in calmodulin, leading to its release from the hydrophobic resin.[17]

-

Verification: Confirm the purity and identity of the eluted calmodulin using SDS-PAGE and Western blotting.

This technique relies on the quenching of intrinsic tryptophan or tyrosine fluorescence of calmodulin upon TFP binding.

Protocol: Determining TFP-Calmodulin Binding Affinity

-

Solution Preparation:

-

Prepare a stock solution of purified calmodulin (e.g., 2-5 µM) in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 1 mM CaCl₂).

-

Prepare a concentrated stock solution of TFP hydrochloride in the same buffer.

-

-

Instrumentation Setup:

-

Set the fluorescence spectrophotometer to an excitation wavelength of ~280 nm (for tryptophan and tyrosine) and a scanning emission range of 300-400 nm.[24]

-

-

Titration:

-

Place the calmodulin solution in a quartz cuvette.

-

Sequentially add small aliquots of the TFP stock solution to the cuvette, mixing thoroughly after each addition.

-

Record the fluorescence emission spectrum after each addition.

-

-

Data Analysis:

-

Measure the decrease in fluorescence intensity at the emission maximum (typically around 340-350 nm) as a function of TFP concentration.

-

Plot the change in fluorescence against the TFP concentration and fit the data to a suitable binding isotherm (e.g., the Stern-Volmer equation for quenching or a one-site binding model) to calculate the dissociation constant (Kd).

-

ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.

Protocol: ITC Analysis of TFP-Calmodulin Interaction

-

Sample Preparation:

-

Instrument Setup:

-

Thoroughly clean the sample and reference cells.

-

Load the calmodulin solution into the sample cell and the TFP solution into the injection syringe.

-

Equilibrate the system to the desired temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small, timed injections of the TFP solution into the calmodulin solution while stirring.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of TFP to calmodulin.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[7]

-

This functional assay measures how TFP affects the activity of a known calmodulin-dependent enzyme.

Protocol: Inhibition of Calmodulin-Dependent Phosphodiesterase (PDE1)

-

Reaction Components:

-

Assay Buffer: e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM CaCl₂.

-

Bovine brain calmodulin.

-

Calmodulin-dependent phosphodiesterase (PDE1).

-

Substrate: cyclic AMP (cAMP).

-

TFP hydrochloride at various concentrations.

-

-

Assay Procedure:

-

In a microplate, combine the assay buffer, calmodulin, PDE1, and varying concentrations of TFP.

-

Pre-incubate the mixture for a set time (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow for TFP-calmodulin binding.

-

Initiate the enzymatic reaction by adding cAMP.

-

Incubate for a specific duration (e.g., 20-30 minutes).

-

Terminate the reaction (e.g., by boiling or adding a stop solution).

-

-

Detection:

-

Quantify the amount of AMP produced (or remaining cAMP) using a suitable method, such as a commercially available colorimetric or fluorescent assay kit.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition at each TFP concentration relative to a control without TFP.

-

Plot the percentage of inhibition versus the logarithm of the TFP concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of TFP that inhibits 50% of the enzyme's activity).

-

Quantitative Data Summary

The following table summarizes representative binding and inhibition constants for the interaction of TFP with calmodulin and calmodulin-dependent processes.

| Parameter | Value | Method | Organism/System |

| IC₅₀ | 2.2 x 10⁻⁶ M | Catecholamine Secretion (K⁺ induced) | Bovine Adrenal Chromaffin Cells[11] |

| IC₅₀ | 2 x 10⁻⁷ M | Catecholamine Secretion (Acetylcholine induced) | Bovine Adrenal Chromaffin Cells[11] |

| IC₅₀ | 28 µM | L-type Ca²⁺ Current Inhibition | Helix aspersa Neurons[26] |

| EC₅₀ | 5.2 µM | Ryanodine Receptor 2 Activation | Ventricular Myocytes[27] |

| Kd | 1-5 µM | TFP release from Ca²⁺₄-CaM | Not specified[18] |

| Binding Free Energy (ΔG) | -6.9 to -7.8 kcal/mol | Computational Docking | In silico[23] |

Note: Values can vary depending on the specific experimental conditions (e.g., pH, temperature, buffer composition).

Part 4: Conclusion and Future Directions

This compound serves as a classic example of a small molecule inhibitor that targets the protein-protein interaction interface of a key signaling molecule. Its mechanism, which involves the calcium-dependent binding to hydrophobic pockets on calmodulin and the subsequent induction of an inhibitory conformational change, is well-characterized. The experimental protocols detailed in this guide provide a robust framework for investigating this and similar interactions.

While TFP's lack of absolute specificity makes it more of a pharmacological tool than a therapeutic agent for calmodulin-related disorders, it remains an invaluable compound for probing the roles of calmodulin in cellular physiology and pathophysiology. Future research may focus on leveraging the structural understanding of the TFP-calmodulin complex to design more potent and selective calmodulin antagonists with therapeutic potential for a range of diseases, from cancer to neurological disorders.

Part 5: References

-

Stefan, M. I., et al. (2012). Calcium Input Frequency, Duration and Amplitude Differentially Modulate the Relative Activation of Calcineurin and CaMKII. PLoS ONE, 7(8), e43810. --INVALID-LINK--

-

Wikipedia. (n.d.). Calmodulin. Retrieved from --INVALID-LINK--

-

Tidow, H., & Nissen, P. (2013). Structural diversity of calmodulin binding to its target sites. FEBS Journal, 280(21), 5551-5565. --INVALID-LINK--

-

Biology Dictionary. (2017). Calmodulin. Retrieved from --INVALID-LINK--

-

Study.com. (n.d.). Calmodulin Structure, Function & Examples. Retrieved from --INVALID-LINK--

-

O'Day, D. H. (2018). Next generation calmodulin affinity purification: Clickable calmodulin facilitates improved protein purification. PLoS ONE, 13(6), e0197598. --INVALID-LINK--

-

Kaleka, K. S., et al. (2022). Pull-Down: Calmodulin-Binding Proteins l Protocol Preview. JoVE. --INVALID-LINK--

-

Vandonselaar, M., et al. (1994). Trifluoperazine-induced conformational change in Ca(2+)-calmodulin. Nature Structural Biology, 1(11), 795-801. --INVALID-LINK--

-

Vertessy, B. G., et al. (1998). Simultaneous binding of drugs with different chemical structures to Ca2+-calmodulin: crystallographic and spectroscopic studies. Biochemistry, 37(44), 15300-15310. --INVALID-LINK--

-

A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway. (2020). Journal of Cell Communication and Signaling, 15, 117-125. --INVALID-LINK--

-

Optimization of calmodulin-affinity chromatography for brain and organelles. (2018). Journal of Neuroscience Methods, 307, 219-227. --INVALID-LINK--

-

Development of a New Analytical Method for Estimation of Trifluoperazine-HCl in Pharmaceutical Formulation. (2022). International Journal of Drug Delivery Technology, 12(1), 56-61. --INVALID-LINK--

-

Proteopedia. (2019). Calmodulin JMU. Retrieved from --INVALID-LINK--

-

Interactions of the AntiPsychotic Drug Trifluoperazine with Calmodulin. (2010). Proteins: Structure, Function, and Bioinformatics, 78(10), 2265-2282. --INVALID-LINK--

-

Evaluation of trifluoperazine and compound 48/80 as selective antagonists of calmodulin activation of the Ca2+ pump ATPase. (1984). Cell Calcium, 5(3), 237-251. --INVALID-LINK--

-

Feldkamp, M. D., et al. (2010). Allosteric effects of the anti-psychotic drug trifluoperazine on the energetics of calcium binding by calmodulin. Proteins, 78(10), 2265-2282. --INVALID-LINK--

-

Wade, P. D., & Freed, L. A. (1982). Trifluoperazine, a calmodulin inhibitor, blocks secretion in cultured chromaffin cells at a step distal from calcium entry. Neuroscience, 7(9), 2277-2286. --INVALID-LINK--

-

Raess, B. U., & Vincenzi, F. F. (1980). Trifluoperazine inhibition of calmodulin-sensitive Ca2+-ATPase and calmodulin insensitive (Na+ +K+)- and Mg2+-ATPase activities of human and rat red blood cells. Molecular Pharmacology, 18(2), 253-258. --INVALID-LINK--

-

Yar, T., et al. (1999). Trifluoperazine enhancement of Ca2+-dependent inactivation of L-type Ca2+ currents in Helix aspersa neurons. General Physiology and Biophysics, 18(2), 147-159. --INVALID-LINK--

-

Cook, W. J., et al. (1994). Drug binding by calmodulin: crystal structure of a calmodulin-trifluoperazine complex. Biochemistry, 33(51), 15259-15265. --INVALID-LINK--

-

Craig, T. A., et al. (1988). Trifluoperazine binding to mutant calmodulins. Biochemistry, 27(25), 9075-9080. --INVALID-LINK--

-

Feldkamp, M. D., et al. (2010). Allosteric effects of the antipsychotic drug trifluoperazine on the energetics of calcium binding by calmodulin. Proteins, 78(10), 2265-2282. --INVALID-LINK--

-

The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis. (2022). Frontiers in Pharmacology, 13, 1012104. --INVALID-LINK--

-

Acute Inhibition of Ca2+/Calmodulin-Dependent Protein Kinase II Reverses Experimental Neuropathic Pain in Mice. (2009). Molecular Pain, 5, 41. --INVALID-LINK--

-

Does Protein Kinases exhibit Binding Affinity with Antipsychotic Drugs? – A Molecular Docking Approach. (2016). Journal of Computer Science & Systems Biology, 9(4). --INVALID-LINK--

-

Gpatindia. (2020). TRIFLUOPERAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from --INVALID-LINK--

-

Trifluoperazine Nano‐Level Assay in Pharmaceutical Formulation Using a Green and Simple Spectrofluorometric Approach Based on. (2021). Luminescence, 36(5), 1546-1553. --INVALID-LINK--

-

formulation and in-vitro evaluation of this compound bilayer floating tablet. (2012). International Journal of Pharmacy and Biological Sciences, 2(1), 168-176. --INVALID-LINK--

-

Opposing Orientations of the Anti-Psychotic Drug Trifluoperazine Selected by Alternate Conformations of M144 in Calmodulin. (2014). Journal of Molecular Biology, 426(18), 3144-3158. --INVALID-LINK--

-

Qin, J., et al. (2009). Trifluoperazine: a ryanodine receptor agonist. Pflügers Archiv - European Journal of Physiology, 458(4), 643-651. --INVALID-LINK--

-

Google Patents. (n.d.). CN102690245A - Method for preparing this compound. Retrieved from --INVALID-LINK--

-

Quantitative Determination of Ca2+-binding to Ca2+-sensor Proteins by Isothermal Titration Calorimetry. (2020). Bio-protocol, 10(7), e3571. --INVALID-LINK--

-

PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from --INVALID-LINK--

-

Cayman Chemical. (n.d.). Trifluoperazine (hydrochloride). Retrieved from --INVALID-LINK--

-

Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from --INVALID-LINK--

-

A Covalent Calmodulin Inhibitor as a Tool to Study Cellular Mechanisms of K-Ras-Driven Stemness. (2021). Frontiers in Cell and Developmental Biology, 9, 706915. --INVALID-LINK--

-

Spectral studies of the Ca2+-dependent interaction of trifluoperazine with S100b. (1986). Journal of Inorganic Biochemistry, 28(2-3), 155-163. --INVALID-LINK--

-

Studies on the interaction of daurisoline alkaloid derivatives and calmodulin by fluorescence spectroscopy. (1996). Sheng Wu Hua Xue Yu Sheng Wu Wu Li Xue Bao (Shanghai), 28(1), 51-56. --INVALID-LINK--

-

TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from --INVALID-LINK--

-

Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy. (2024). STAR Protocols, 5(4), 103737. --INVALID-LINK--

-

Interactions of spin-labeled calmodulin with trifluoperazine and phosphodiesterase in the presence of Ca(II), Cd(II), La(III), Tb(III), and Lu(III). (1986). Journal of Biological Chemistry, 261(32), 14939-14944. --INVALID-LINK--

References

- 1. researchgate.net [researchgate.net]

- 2. Experimental and computational approaches for the study of calmodulin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. proteopedia.org [proteopedia.org]

- 4. BMRB Featured System: Calmodulin [bmrb.io]

- 5. researchgate.net [researchgate.net]

- 6. Screening in a cell-based assay for inhibitors of microglial nitric oxide production reveals calmodulin-regulated protein kinases as potential drug discovery targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 8. Protein–protein interaction - Wikipedia [en.wikipedia.org]

- 9. learn.peaktutors.com [learn.peaktutors.com]

- 10. CN102690245A - Method for preparing this compound - Google Patents [patents.google.com]

- 11. Trifluoperazine, a calmodulin inhibitor, blocks secretion in cultured chromaffin cells at a step distal from calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural Aspects and Prediction of Calmodulin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trifluoperazine Regulation of Calmodulin Binding to Fas: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Expression and Purification of Calmodulin for NMR and Other Biophysical Applications | Springer Nature Experiments [experiments.springernature.com]

- 16. journalsapi.israa.edu.ps [journalsapi.israa.edu.ps]

- 17. Next generation calmodulin affinity purification: Clickable calmodulin facilitates improved protein purification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Allosteric Effects of the Anti-Psychotic Drug Trifluoperazine on the Energetics of Calcium Binding by Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A high pressure study of calmodulin-ligand interactions using small-angle X-ray and elastic incoherent neutron scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 21. Interactions of spin-labeled calmodulin with trifluoperazine and phosphodiesterase in the presence of Ca(II), Cd(II), La(III), Tb(III), and Lu(III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Opposing Orientations of the Anti-Psychotic Drug Trifluoperazine Selected by Alternate Conformations of M144 in Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 26. Trifluoperazine enhancement of Ca2+-dependent inactivation of L-type Ca2+ currents in Helix aspersa neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Trifluoperazine: a ryanodine receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

The Ripple Effect: A Technical Guide to Trifluoperazine Hydrochloride's Modulation of Core Signal Transduction Pathways

This guide provides an in-depth exploration of the molecular mechanisms through which Trifluoperazine Hydrochloride (TFP), a cornerstone typical antipsychotic, exerts its pharmacological effects. Moving beyond its established clinical applications, we will dissect its interactions with key signal transduction pathways at a granular level. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of TFP's cellular impact.

Introduction: Beyond Dopamine Receptor Antagonism

Trifluoperazine, a member of the phenothiazine class, has been a mainstay in the management of schizophrenia and other psychotic disorders.[1][2] Its therapeutic efficacy has long been attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1][2][3] However, a deeper investigation reveals a more complex pharmacological profile. TFP's influence extends to a variety of other receptors and intracellular signaling molecules, leading to a cascade of downstream effects that are critical to both its therapeutic actions and its side-effect profile.[1][4] This guide will illuminate these multifaceted interactions, providing a technical roadmap for studying and understanding the intricate signaling web perturbed by this well-established compound.

Primary Molecular Targets: The Initiating Events

The journey of TFP's cellular impact begins at its primary binding sites. Understanding these initial interactions is fundamental to comprehending the subsequent signaling cascade.

Dopamine D2 Receptor Blockade

At the heart of TFP's antipsychotic action is its high-affinity antagonism of the dopamine D2 receptor, a G-protein coupled receptor (GPCR).[1][2] TFP competitively binds to these receptors, preventing the endogenous ligand, dopamine, from activating them. This blockade directly impacts downstream signaling pathways regulated by D2 receptor activation.

| Target | IC50 Value | Reference |

| Dopamine D2 Receptor | 1.2 nM | [5][6] |

Calmodulin Inhibition

Beyond its effects on dopamine receptors, TFP is a well-characterized inhibitor of calmodulin (CaM).[5][7] Calmodulin is a ubiquitous and essential calcium-binding protein that acts as a key intracellular transducer of calcium signals.[8][9] By binding to CaM, TFP prevents the conformational changes induced by calcium, thereby inhibiting the activation of a multitude of CaM-dependent enzymes and proteins.[7][10] This interaction has profound implications for numerous cellular processes.

Dissecting the Downstream Dominoes: Key Signaling Pathways

The initial binding of TFP to its primary targets triggers a series of events that reverberate through several interconnected signaling pathways. Here, we explore the most significantly affected cascades.

The cAMP/PKA Pathway: A Tale of Inhibition

The dopamine D2 receptor is a Gi-coupled receptor. Its activation by dopamine leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequently, reduced activity of Protein Kinase A (PKA). By blocking the D2 receptor, TFP disinhibits adenylyl cyclase, leading to an increase in cAMP levels and PKA activity.

Diagram 1: TFP's Effect on the cAMP/PKA Pathway

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. trifluoperazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Trifluoperazine - Wikipedia [en.wikipedia.org]

- 4. The antipsychotic trifluoperazine reduces marble-burying behavior in mice via D2 and 5-HT2A receptors: Implications for obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Trifluoperazine | Influenza Virus | CaMK | P-gp | TargetMol [targetmol.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Frontiers | The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]

- 9. The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Allosteric Effects of the Anti-Psychotic Drug Trifluoperazine on the Energetics of Calcium Binding by Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Dopamine: A Technical Guide to the Non-Dopaminergic Targets of Trifluoperazine Hydrochloride

Abstract

Trifluoperazine (TFP), a cornerstone of typical antipsychotic therapy, is clinically recognized for its potent antagonism of the dopamine D2 receptor. However, a growing body of evidence reveals a complex pharmacological profile extending far beyond dopaminergic pathways. This technical guide provides an in-depth exploration of the non-dopaminergic targets of Trifluoperazine Hydrochloride, offering researchers, scientists, and drug development professionals a comprehensive understanding of its multifaceted mechanism of action. We will delve into the critical interactions of TFP with calmodulin, sigma receptors, and various ion channels, elucidating the biochemical and cellular consequences of these engagements. Furthermore, this guide will present detailed experimental protocols to empower researchers to investigate these interactions in their own laboratories.

Introduction: Unmasking the Pleiotropic Nature of Trifluoperazine

For decades, the therapeutic efficacy of Trifluoperazine in managing psychosis has been primarily attributed to its blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways.[1][2] This action effectively mitigates the positive symptoms of schizophrenia, such as hallucinations and delusions.[3][4] However, the clinical presentation of TFP, including its side-effect profile and broader therapeutic potential, hints at a more intricate pharmacology.[5][6][7] Understanding the off-target interactions of TFP is not merely an academic exercise; it is crucial for rational drug design, predicting potential adverse effects, and exploring novel therapeutic applications for this well-established molecule.[8] This guide moves beyond the D2 receptor to illuminate the significant non-dopaminergic molecular targets of TFP.

Calmodulin: A Primary Non-Dopaminergic Target

One of the most extensively studied non-dopaminergic interactions of TFP is its high-affinity binding to calmodulin (CaM), a ubiquitous and essential calcium-binding protein that regulates a vast array of cellular processes.[9][10][11]

Mechanism of Trifluoperazine-Calmodulin Interaction

In the presence of calcium, calmodulin undergoes a conformational change, exposing hydrophobic pockets on its surface.[12] These pockets are the primary binding sites for TFP.[12] The binding of TFP to Ca2+-CaM is a calcium-dependent process; very little binding is observed in the absence of Ca2+.[13][14] Upon binding, TFP induces a further significant conformational change in calmodulin, causing the elongated, dumbbell-shaped protein to collapse into a more compact, globular form.[12][15] This structural alteration is critical as it prevents CaM from interacting with and activating its downstream target enzymes.[12]

Crystal structure analysis has revealed that TFP can bind to both the C-terminal and N-terminal domains of calmodulin.[9][15][16] The binding stoichiometry can vary, with reports showing complexes of one, two, or four TFP molecules per CaM molecule.[9] The binding to the C-terminal hydrophobic pocket appears to be the initial and primary interaction.[16]

Caption: TFP binds to Ca2+-activated Calmodulin, inducing a conformational change that inhibits its interaction with downstream targets.

Functional Consequences of Calmodulin Inhibition

By sequestering CaM, TFP effectively inhibits a multitude of CaM-dependent enzymes and signaling pathways. This includes, but is not limited to:

-

Cyclic Nucleotide Phosphodiesterases: Regulating intracellular levels of cAMP and cGMP.[11]

-

Adenylate Cyclase: Involved in the synthesis of cAMP.[11]

-

Ca2+/Calmodulin-dependent Protein Kinases (CaMKs): TFP is a potent inhibitor of CaMKIIα, a key player in synaptic plasticity and neuropathic pain.[17]

-

Store-Operated Calcium Entry (SOCE): TFP can lock open SOCE channels by preventing their Ca2+/CaM-dependent desensitization, leading to sustained elevated intracellular calcium levels.[18]

This broad inhibition of CaM-dependent signaling likely contributes to both the therapeutic and adverse effects of TFP.

Sigma Receptors: Modulating Calcium Signaling

Trifluoperazine and other phenothiazine neuroleptics exhibit a high affinity for sigma receptors, particularly the sigma-1 subtype.[19] Sigma-1 receptors are unique, ligand-regulated molecular chaperones primarily located at the endoplasmic reticulum-mitochondria interface.[19] They are involved in the modulation of various cellular processes, including intracellular calcium signaling.[19][20]

TFP acts as a sigma-1 receptor ligand, and its binding can attenuate calcium responses within cells.[19][20] By interacting with sigma-1 receptors, TFP can modulate the activity of inositol 1,4,5-trisphosphate (IP3) receptors, which are responsible for releasing calcium from endoplasmic reticulum stores.[19] This interaction provides another layer of complexity to TFP's influence on calcium homeostasis, distinct from its effects on calmodulin.

Caption: TFP modulates intracellular calcium signaling by binding to the Sigma-1 receptor at the endoplasmic reticulum.

Ion Channels: A Diverse Range of Interactions

Trifluoperazine directly interacts with and modulates the function of several types of ion channels, independent of its effects on calmodulin.

Voltage-Gated Sodium Channels

TFP has been shown to block the human cardiac sodium channel, Nav1.5, in a concentration-, state-, and use-dependent manner.[21] This blockade is independent of calmodulin inhibition.[21] The IC50 for this effect is approximately 15.5 µM.[21] This interaction is significant as it may contribute to the cardiac side effects, such as QT prolongation, sometimes observed with phenothiazine antipsychotics.[10][22]

Ryanodine Receptors (RyR2)

In ventricular myocytes, TFP can directly activate the type-2 ryanodine receptor (RyR2), the primary calcium release channel in the sarcoplasmic reticulum.[22] This activation is dose-dependent, with an EC50 of 5.2 µM, and occurs independently of calmodulin or calsequestrin.[22] This direct stimulation of RyR2 can lead to an initial increase in sarcoplasmic reticulum calcium release, followed by depletion of calcium stores over time.[22] This action could be a contributing factor to the arrhythmogenic potential of TFP.[22]

Other Receptor and Transporter Interactions

Beyond the well-defined targets above, TFP also exhibits antagonist properties at several other receptors, contributing to its broad pharmacological profile:[3]

-

Serotonin 5-HT2 receptors: Blockade of these receptors contributes to its antipsychotic effects.[3]

-

Alpha-adrenergic receptors: Antagonism can lead to vasodilation and hypotension.[3]

-

Histamine H1 receptors: Blockade is responsible for the sedative effects of the drug.[3]

-

P-glycoprotein: TFP is also known to inhibit this important drug efflux transporter.[23]

Quantitative Data Summary

| Target | Interaction | Affinity/Potency (approx.) | Functional Effect | Reference |

| Calmodulin | Binding/Inhibition | Half-maximal binding at 5.8 µM | Inhibition of downstream targets | [13][14] |

| Sigma-1 Receptor | Ligand Binding | High Affinity | Attenuation of Ca2+ responses | [19][20] |

| Nav1.5 Sodium Channel | Blockade | IC50 = 15.5 µM | Inhibition of Na+ current | [21] |

| Ryanodine Receptor 2 | Activation | EC50 = 5.2 µM | Increased Ca2+ release | [22] |

| Dopamine D2 Receptor | Antagonism | High Potency | Antipsychotic effect | [2][3] |

| α1-Adrenergic Receptor | Antagonism | Potent | Vasodilation | [23] |

| Histamine H1 Receptor | Antagonism | Ki = 17.5 nM | Sedation | [1] |

Experimental Protocols

Protocol: Assessing TFP Binding to Calmodulin via HPLC

This protocol is based on the principles of high-performance liquid chromatography (HPLC) binding assays to quantify the interaction between TFP and calmodulin.[13][14]

Objective: To determine the binding affinity and stoichiometry of TFP to calmodulin.

Materials:

-

Purified porcine brain calmodulin (or other source)

-

This compound

-

HPLC system with a UV detector

-

Molecular sieving column (e.g., TSK G2000SW)

-

Assay Buffer: 20 mM MOPS, 100 mM KCl, 1 mM MgCl2, 1 mM CaCl2, pH 7.0

-

Control Buffer: Assay buffer with 1 mM EGTA instead of CaCl2

Procedure:

-

Standard Curve Generation: Prepare a series of TFP standards of known concentrations in the Assay Buffer. Inject each standard onto the HPLC system and record the peak area at the appropriate wavelength (e.g., 258 nm). Plot peak area versus concentration to generate a standard curve.

-

Binding Assay: a. Prepare a solution of calmodulin (e.g., 10 µg) in Assay Buffer. b. Add varying concentrations of TFP to the calmodulin solution. Incubate at room temperature for 15 minutes. c. As a control, prepare identical samples using the Control Buffer (containing EGTA) to measure non-specific binding. d. Inject each sample onto the HPLC system. The column will separate the protein-bound TFP from the free TFP. e. Quantify the amount of free TFP in the eluate using the standard curve.

-

Data Analysis: a. Calculate the amount of bound TFP by subtracting the free TFP from the total TFP added. b. Plot bound TFP versus free TFP. c. Perform a Scatchard analysis or fit the data to a suitable binding isotherm (e.g., one-site or two-site binding model) to determine the dissociation constant (Kd) and the number of binding sites (Bmax).

Protocol: Measuring TFP Effects on Intracellular Calcium using Fura-2 Microfluorimetry

This protocol allows for the real-time measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to TFP, which is indicative of its effects on targets like sigma-1 receptors and store-operated calcium entry.[19][20]

Objective: To investigate the effect of TFP on intracellular calcium dynamics.

Materials:

-

Cultured cells of interest (e.g., astrocytes, peritoneal macrophages)

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

-

This compound

-

Fluorescence microscopy system equipped for ratiometric imaging (e.g., with 340/380 nm excitation filters and a 510 nm emission filter)

Procedure:

-

Cell Loading: a. Plate cells on glass coverslips and grow to desired confluency. b. Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. c. Incubate the cells with the loading solution for 30-60 minutes at 37°C. d. Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 15 minutes.

-

Imaging: a. Mount the coverslip onto the microscope stage and perfuse with HBSS containing Ca2+. b. Select a field of view with healthy cells and begin recording baseline fluorescence by alternating excitation between 340 nm and 380 nm. c. After establishing a stable baseline, perfuse the cells with a solution containing the desired concentration of TFP. d. Continue recording the fluorescence ratio (F340/F380) to monitor changes in [Ca2+]i. e. To investigate the role of extracellular calcium, switch to a Ca2+-free HBSS solution during the experiment.

-

Data Analysis: a. The F340/F380 ratio is proportional to the [Ca2+]i. b. Plot the fluorescence ratio over time to visualize the calcium response to TFP. c. Quantify parameters such as peak amplitude, duration of the response, and area under the curve.

Caption: Experimental workflow for assessing TFP's effect on intracellular calcium using Fura-2 microfluorimetry.

Conclusion

This compound is a pharmacologically complex agent with a range of clinically relevant non-dopaminergic targets. Its potent inhibition of calmodulin, modulation of sigma-1 receptors, and direct interactions with various ion channels contribute significantly to its overall therapeutic and adverse effect profile. A thorough understanding of these "off-target" effects is paramount for the scientific community. It not only allows for a more complete picture of how this widely used antipsychotic functions but also opens avenues for repurposing TFP and designing new chemical entities with more selective and refined pharmacological profiles. The experimental frameworks provided herein offer a starting point for researchers to further unravel the intricate molecular pharmacology of Trifluoperazine.

References

- 1. Trifluoperazine - Wikipedia [en.wikipedia.org]

- 2. Trifluoperazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. goodrx.com [goodrx.com]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. Trifluoperazine: Side Effects, Dosage, Uses, and More [healthline.com]

- 8. researchgate.net [researchgate.net]

- 9. Allosteric Effects of the Anti-Psychotic Drug Trifluoperazine on the Energetics of Calcium Binding by Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Frontiers | The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]

- 12. Trifluoperazine-induced conformational change in Ca(2+)-calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Trifluoperazine binding to porcine brain calmodulin and skeletal muscle troponin C. | Semantic Scholar [semanticscholar.org]

- 14. Trifluoperazine binding to porcine brain calmodulin and skeletal muscle troponin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Drug binding by calmodulin: crystal structure of a calmodulin-trifluoperazine complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rcsb.org [rcsb.org]

- 17. Mechanism-Driven Phase I Translational Study of Trifluoperazine in Adults with Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Trifluoperazine Elevates Intracellular Ca2+ Levels and Locks Open the Store-Operated Calcium Entry Channels in Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Sigma-1 Receptor Ligands Chlorpromazine and Trifluoperazine Attenuate Ca2+ Responses in Rat Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sigma-1 Receptor Ligands Chlorpromazine and Trifluoperazine Attenuate Ca2+ Responses in Rat Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Trifluoperazine blocks the human cardiac sodium channel, Nav1.5, independent of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Trifluoperazine: a ryanodine receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 23. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Cellular Uptake and Distribution of Trifluoperazine Hydrochloride

Abstract

Trifluoperazine Hydrochloride (TFP), a phenothiazine derivative, has long been utilized for its antipsychotic properties, primarily attributed to its antagonism of dopamine D2 receptors.[1][2] However, a growing body of evidence reveals a far more complex intracellular journey and a wider range of molecular interactions than previously understood. This technical guide provides a comprehensive exploration of the cellular uptake and subcellular distribution of TFP, offering researchers, scientists, and drug development professionals a detailed understanding of its multifaceted cellular lifecycle. We will delve into the mechanisms of its entry into the cell, its trafficking and accumulation within various organelles, and the intricate interplay of factors that govern its intracellular fate. This guide synthesizes current knowledge, presents detailed experimental protocols for studying TFP's cellular behavior, and provides visual representations of the key pathways involved.

Introduction: Beyond the Synapse - Trifluoperazine's Cellular Odyssey

Trifluoperazine's clinical efficacy in managing psychiatric disorders is well-established.[2][3] Its primary mechanism of action involves the blockade of dopamine D1 and D2 receptors in the mesocortical and mesolimbic pathways of the brain.[1] However, to exert this effect, TFP must first traverse the plasma membrane and navigate the complex intracellular environment. Understanding this journey is crucial, not only for optimizing its therapeutic applications but also for uncovering its potential in other areas, such as oncology, where it has shown promising anti-cancer effects.[4][5]

This guide moves beyond the traditional pharmacological view of TFP as a simple receptor antagonist and instead focuses on its life within the cell. We will explore the physicochemical properties that govern its interaction with cellular membranes, the pathways it exploits for entry, its ultimate subcellular destinations, and the functional consequences of its accumulation in these compartments.

Crossing the Threshold: Mechanisms of Trifluoperazine Cellular Uptake

The entry of Trifluoperazine into a cell is a multi-step process influenced by its chemical properties and the dynamic nature of the plasma membrane. Evidence suggests a combination of passive diffusion and endocytic pathways.

Passive Diffusion: A Lipophilic Journey Across the Bilayer

Trifluoperazine is a lipophilic molecule, a characteristic that strongly favors its passive diffusion across the lipid bilayer of the plasma membrane.[6][7] This process is driven by the concentration gradient of the drug between the extracellular environment and the cytoplasm.

The interaction of TFP with the plasma membrane is not merely a simple passage. Studies have shown that TFP intercalates into phospholipid bilayers, causing a disturbance in the membrane structure.[8][9] This interaction is influenced by the lipid composition of the membrane, with a notable affinity for phosphatidylserine.[8] The insertion of the TFP molecule among the acyl chains of the phospholipids can increase membrane fluidity, which may, in turn, facilitate its own uptake.[9]

Causality in Experimental Design: The lipophilic nature of TFP is a key consideration when designing uptake experiments. The choice of vehicle for dissolving TFP is critical to ensure its bioavailability without introducing artifacts. Furthermore, understanding its interaction with membrane lipids helps in interpreting data from techniques like fluorescence microscopy, where changes in membrane properties could influence probe behavior.

The Role of Endocytosis: An Active Engulfment

While passive diffusion is a primary entry mechanism, evidence also points to the involvement of endocytosis, particularly clathrin-mediated endocytosis, in the uptake of TFP. Phenothiazine-derived antipsychotic drugs, including TFP, have been shown to inhibit clathrin-mediated endocytosis by targeting the GTPase activity of dynamin, a protein essential for the scission of endocytic vesicles from the plasma membrane.[10] This inhibitory effect suggests that TFP itself may be internalized via this pathway before it reaches concentrations high enough to block the process.

The involvement of endocytosis implies that TFP can be packaged into vesicles and transported into the cell's interior, providing a distinct pathway for its initial intracellular trafficking.

Self-Validating Protocol Insight: When investigating the role of endocytosis in TFP uptake, a robust experimental design would include specific inhibitors of clathrin-mediated endocytosis (e.g., chlorpromazine, dynasore) as controls. A significant reduction in TFP uptake in the presence of these inhibitors would provide strong evidence for the involvement of this pathway.

Intracellular Trafficking and Subcellular Sanctuaries: Where Does Trifluoperazine Go?

Once inside the cell, Trifluoperazine does not distribute uniformly. Instead, it exhibits a striking propensity to accumulate in specific organelles, most notably lysosomes and mitochondria. This sequestration is a critical determinant of its cellular effects and potential toxicity.

The Lysosome: A Cationic Trap

Trifluoperazine is a weak base, and this property is central to its significant accumulation in lysosomes, a phenomenon known as lysosomal sequestration or trapping.[4][11] The acidic environment of the lysosome (pH 4.5-5.0) leads to the protonation of the TFP molecule. This charged form is less membrane-permeable and becomes trapped within the organelle. This can lead to a massive concentration of TFP within lysosomes, far exceeding its concentration in the cytoplasm or the extracellular medium.

This lysosomal accumulation is not benign. High concentrations of TFP can lead to lysosomal membrane permeabilization (LMP), causing the release of lysosomal enzymes into the cytoplasm and triggering apoptotic cell death.[4][11]

The Mitochondrion: A Hub of Energy and a Target for Disruption

Mitochondria are another key destination for Trifluoperazine. Its accumulation in these organelles can have profound effects on cellular energy metabolism and survival. Studies have shown that TFP can:

-

Disrupt the Mitochondrial Membrane Potential: TFP can decrease the mitochondrial membrane potential, a critical component of oxidative phosphorylation.[3][8]

-

Inhibit the Electron Transport Chain: TFP has been shown to inhibit components of the electron transport chain, leading to a reduction in ATP production.[9]

-

Induce Oxidative Stress: By interfering with mitochondrial function, TFP can lead to the overproduction of reactive oxygen species (ROS).[3]

The culmination of these effects can trigger the intrinsic pathway of apoptosis.

Expert Insight: The dual localization of TFP in both lysosomes and mitochondria highlights the interconnectedness of these organelles. Lysosomal dysfunction induced by TFP can indirectly impact mitochondrial health, and vice versa. This interplay should be a key consideration in studies investigating the cytotoxic effects of TFP.

Factors Modulating Trifluoperazine Uptake and Distribution

The cellular uptake and distribution of TFP are not static processes but are influenced by a variety of factors:

-

Extracellular pH: The pH of the extracellular environment can influence the charge state of TFP and its ability to cross the plasma membrane.

-

Membrane Lipid Composition: As discussed, the lipid composition of the plasma membrane, particularly the presence of phosphatidylserine, can affect TFP's interaction and entry.[8]

-

P-glycoprotein (P-gp) Activity: TFP is an inhibitor of P-glycoprotein, an efflux pump that actively transports a wide range of substrates out of the cell.[1][12] Inhibition of P-gp by TFP can lead to its own increased intracellular accumulation, as well as that of other co-administered drugs that are P-gp substrates.

Experimental Protocols for Studying Trifluoperazine's Cellular Journey

To provide a practical framework for researchers, this section details key experimental protocols for investigating the cellular uptake and distribution of Trifluoperazine.

Protocol 1: Quantification of Cellular TFP Uptake using High-Performance Liquid Chromatography (HPLC)

This protocol describes a method to quantify the total amount of TFP taken up by cells.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, A549) in 6-well plates and grow to 80-90% confluency.

-

Treat cells with varying concentrations of TFP (e.g., 1-50 µM) for different time points (e.g., 1, 4, 24 hours). Include a vehicle-only control.

-

-

Cell Lysis and Extraction:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer).

-

Perform a protein assay to determine the protein concentration of each lysate for normalization.

-

Perform a liquid-liquid extraction of TFP from the cell lysate using an appropriate organic solvent (e.g., a mixture of hexane and isoamyl alcohol).

-

-

HPLC Analysis:

-

Evaporate the organic solvent and reconstitute the sample in the mobile phase.

-

Inject the sample into a C18 reverse-phase HPLC column.[13][14][15]

-

Use a mobile phase typically consisting of a mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., phosphate buffer) at a specific pH.[13][14]

-

Detect TFP using a UV detector at its maximum absorbance wavelength (around 256 nm).[14]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of TFP.

-

Quantify the amount of TFP in the cell lysates by comparing their peak areas to the standard curve.

-

Normalize the TFP concentration to the protein concentration of the lysate.

-

Self-Validating System: The inclusion of a standard curve with each HPLC run is essential for accurate quantification. Additionally, spiking a known amount of TFP into an untreated cell lysate and measuring the recovery can validate the extraction efficiency.

Protocol 2: Visualization of TFP Subcellular Localization using Fluorescence Microscopy